Cupric acetylcysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cupric acetylcysteine is a coordination compound formed by the interaction of cupric ions (Cu²⁺) with N-acetylcysteine, a derivative of the amino acid cysteine. This compound is of interest due to its potential applications in various fields, including medicine, chemistry, and industry. This compound exhibits unique properties due to the presence of both copper and acetylcysteine, which contribute to its antioxidant and catalytic activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cupric acetylcysteine can be synthesized by reacting cupric ions with N-acetylcysteine in an aqueous solution. The reaction typically occurs under acidic conditions (pH 1.4–2) to ensure the proper coordination of the cupric ions with the thiol and carboxyl groups of N-acetylcysteine . The reaction is monitored using UV/Vis absorption and circular dichroism (CD) spectroscopies to confirm the formation of the desired intermediates and final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pH, and reactant concentrations to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
Cupric acetylcysteine undergoes various chemical reactions, including:
Reduction: This compound can be reduced to form cuprous complexes under specific conditions.
Substitution: The thiol group of N-acetylcysteine can undergo substitution reactions with other electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents such as ascorbic acid. The reactions are typically carried out in aqueous solutions under controlled pH and temperature conditions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions can lead to the formation of disulfide-bridged dicopper complexes, while reduction reactions may yield cuprous complexes .
Scientific Research Applications
Cupric acetylcysteine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of cupric acetylcysteine involves its ability to scavenge free radicals and reduce oxidative stress. The cupric ions in the compound can participate in redox reactions, alternating between Cu²⁺ and Cu⁺ states, which helps neutralize reactive oxygen species (ROS) . Additionally, N-acetylcysteine serves as a precursor to glutathione, a major antioxidant in cells, further enhancing the compound’s protective effects .
Comparison with Similar Compounds
Cupric acetylcysteine can be compared with other copper coordination compounds and thiol-containing antioxidants:
Cupric sulfate: Unlike this compound, cupric sulfate lacks the thiol group and does not exhibit the same antioxidant properties.
N-acetylcysteine: While N-acetylcysteine alone is a potent antioxidant, its coordination with cupric ions enhances its redox activity and stability.
Cupric chloride: Similar to cupric sulfate, cupric chloride does not have the thiol group and thus has different chemical and biological properties.
Properties
CAS No. |
331283-85-3 |
---|---|
Molecular Formula |
C10H16CuN2O6S2 |
Molecular Weight |
387.9 g/mol |
IUPAC Name |
copper;(2R)-2-acetamido-3-sulfanylpropanoate |
InChI |
InChI=1S/2C5H9NO3S.Cu/c2*1-3(7)6-4(2-10)5(8)9;/h2*4,10H,2H2,1H3,(H,6,7)(H,8,9);/q;;+2/p-2/t2*4-;/m00./s1 |
InChI Key |
LDTUUSLTAZVMIN-SCGRZTRASA-L |
Isomeric SMILES |
CC(=O)N[C@@H](CS)C(=O)[O-].CC(=O)N[C@@H](CS)C(=O)[O-].[Cu+2] |
Canonical SMILES |
CC(=O)NC(CS)C(=O)[O-].CC(=O)NC(CS)C(=O)[O-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.